2-(Aminomethyl)benzo[d]oxazole-4-carboxamide
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a benzo[d]oxazole ring system substituted with an aminomethyl group at the 2-position and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide typically involves multiple steps, starting with the construction of the benzo[d]oxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acid derivatives under acidic or basic conditions. The aminomethyl group can be introduced through subsequent reactions involving reagents like formaldehyde and ammonia.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-4-carboxamide has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in the development of new materials and processes.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but different core ring system.
Benzo[d]oxazole derivatives: Variations in substitution patterns and functional groups.
This comprehensive overview highlights the significance of 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c10-4-7-12-8-5(9(11)13)2-1-3-6(8)14-7/h1-3H,4,10H2,(H2,11,13) |
InChI Key |
BASABKWOENZJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C(=O)N |
Origin of Product |
United States |
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